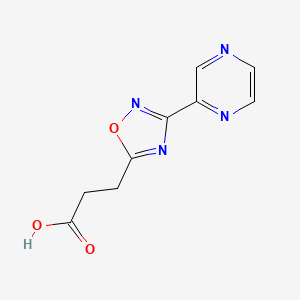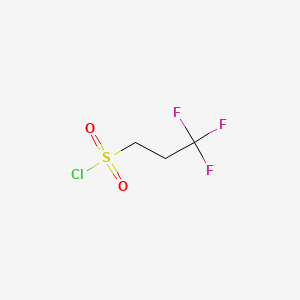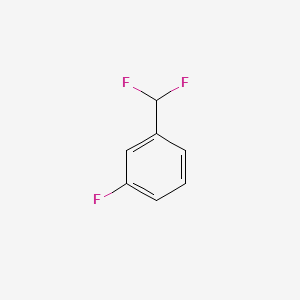
Boc-(R)-alpha-(2-fluoro-benzyl)-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-(R)-alpha-(2-fluoro-benzyl)-proline is a useful research compound. Its molecular formula is C17H22FNO4 and its molecular weight is 323.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chiral Separation Techniques
Proline derivatives, including Boc-protected prolines, have been widely used in chiral separation processes. High-performance liquid chromatography (HPLC) methods developed using polysaccharide-type stationary phases have shown effective enantiomeric separation of these compounds. The separation efficiency was significantly influenced by the mobile phase composition and column temperature, with hydrogen bonding interactions playing a crucial role in the chiral recognition process for prolines containing carboxyl or hydroxy groups (Zhao & Pritts, 2007).
Synthesis of Pharmaceutical Compounds
Boc-protected proline derivatives have been utilized in the synthesis of complex molecules such as veliparib, a poly(ADP-ribose) polymerase inhibitor. The synthesis of (R)-Boc-2-methylproline from alanine benzyl ester hydrochloride exemplifies the efficient and stereochemically controlled production of key intermediates for pharmaceutical development (Kolaczkowski et al., 2019).
Peptide Synthesis and Modification
The Boc/Bzl strategy in solid-phase peptide synthesis (SPPS) is pivotal for generating peptides for research and therapeutic use. Anhydrous hydrogen fluoride (HF) cleavage, a technique for removing side chain protecting groups and releasing peptides from the resin, is critical for the synthesis of long and complex polypeptides. This method demonstrates the versatility and efficacy of Boc-protected amino acids in peptide synthesis (Muttenthaler et al., 2015).
Catalytic Applications
Boc-protected proline derivatives have been employed as chiral ligands for catalytic reactions, such as the enantioselective addition of phenylacetylene to aromatic aldehydes. This application underscores the role of Boc-proline as a versatile catalyst in asymmetric synthesis, offering good yields and enantioselectivities (Zhou et al., 2004).
Fluorination and Hydroxylation of Proline Derivatives
Studies on the fluorination and hydroxylation of proline derivatives have provided insights into the synthesis of non-protein amino acids like fluoroproline, which serve as novel probes for investigating peptide bond isomerization. The synthesis of N-Boc-protected fluoroproline derivatives from hydroxyproline showcases the methodology for generating optically pure material for biochemical studies (Demange et al., 2001).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2R)-2-[(2-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO4/c1-16(2,3)23-15(22)19-10-6-9-17(19,14(20)21)11-12-7-4-5-8-13(12)18/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21)/t17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRPTZRVQXTAPK-QGZVFWFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CC=C2F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375941 |
Source


|
| Record name | BOC-(R)-ALPHA-(2-FLUORO-BENZYL)-PROLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959576-66-0 |
Source


|
| Record name | BOC-(R)-ALPHA-(2-FLUORO-BENZYL)-PROLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
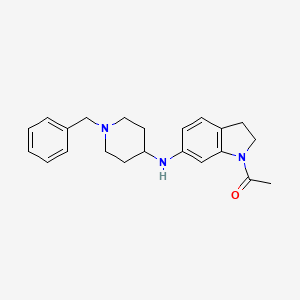

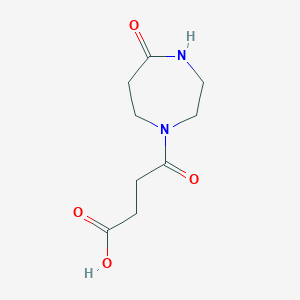
![7-{[(4-Methoxyphenyl)sulfonyl]amino}-1H-indole-2-carboxylic acid](/img/structure/B1302831.png)
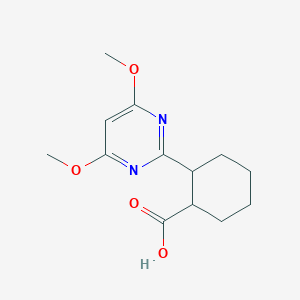
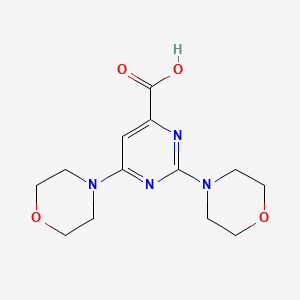
![5-Isopropyl-5,6-dihydro-4h-pyrrolo[1,2-a]-[1,4]benzodiazepine-4-carboxylic acid](/img/structure/B1302835.png)
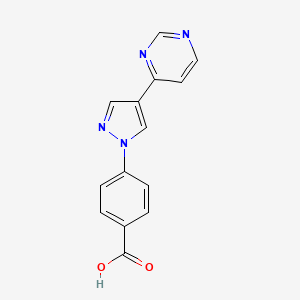

![4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]-piperidine](/img/structure/B1302840.png)
